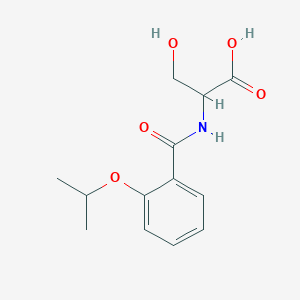

3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid, also known as HIPP, is a naturally occurring carboxylic acid found in human and animal tissues and fluids. It is an important intermediate in the biosynthesis of many important compounds, and is involved in numerous biochemical and physiological processes. HIPP has been extensively studied due to its potential applications in various fields, including biochemistry, medicine, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Alanosine : A study by Isowa et al. (1973) detailed the synthesis of DL-2-Ammo-3-(N-tosyl-N-benzyloxyamino)propionic acid (DL-V), starting from ethyl 2,3-dibromopropionate and N-tosyl-O-benzylhydroxylamine. This synthesis pathway involves the transformation of L-2-Benzoylamino-3-(N-benzoyl-N-hydroxyamino)propionic acid anilide to L-2-amino-3-hydroxyaminopropionic acid, which is then nitrosated to produce alanosine (Isowa et al., 1973).

Preparation of Optically Active Threo-2-Amino-3-Hydroxy-3-Phenylpropanoic Acid : Shiraiwa et al. (2003) described a process for obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid. This involved resolving DL-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid and converting the purified salts into hydrochloric acid to give optically active forms (Shiraiwa et al., 2003).

Synthesis of Heterocyclic Compounds : Soliman et al. (2010) utilized 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing various heterocyclic compounds, highlighting its versatility in organic synthesis (Soliman et al., 2010).

Biological and Chemical Applications

Impact on Carcinoma Cells : Yin et al. (2001) investigated the effects of NM-3, an isocoumarin derivative, on human carcinoma cells. NM-3 induced cell death and apoptosis in certain cancer cell lines, demonstrating the potential therapeutic applications of compounds related to 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid (Yin et al., 2001).

Catabolism by Escherichia coli : Burlingame and Chapman (1983) studied the catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. This research provided insights into the metabolic pathways of aromatic acids in bacteria (Burlingame & Chapman, 1983).

Microbial Production for Bio-based Applications : Tingirikari et al. (2016) discussed the microbial production of 3-Hydroxy-propionic acid (3-HP), highlighting its applications in synthesizing petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials (Tingirikari et al., 2016).

Propiedades

IUPAC Name |

3-hydroxy-2-[(2-propan-2-yloxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-8(2)19-11-6-4-3-5-9(11)12(16)14-10(7-15)13(17)18/h3-6,8,10,15H,7H2,1-2H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJFRZPEOVSUJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2407918.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/no-structure.png)

![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)

![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2407929.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2407931.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407936.png)